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Compound of Interest

Compound Name: 3-Benzylmorpholine

Cat. No.: B1274753

This guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared
(IR), and mass spectrometry (MS) data for the compound 3-Benzylmorpholine. Designed for
researchers, scientists, and professionals in drug development, this document outlines the key
spectral characteristics, experimental methodologies for their acquisition, and a logical
workflow for spectroscopic analysis.

Introduction to 3-Benzylmorpholine

3-Benzylmorpholine is an organic compound featuring a morpholine ring substituted with a
benzyl group at the 3-position. Its chemical formula is C11H1sNO, and its structure is
foundational in various areas of medicinal chemistry.[1] Accurate spectroscopic characterization
is crucial for its identification, purity assessment, and structural elucidation in research and
development settings.

Chemical Structure:

Molecular Formula: C11HisNO

Molar Mass: 177.24 g/mol [1]

IUPAC Name: 3-benzylmorpholine

CAS Number: 7684-27-7[1]
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Spectroscopic Data

The following sections present the available and predicted spectroscopic data for 3-

Benzylmorpholine in a structured format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.[2] For 3-Benzylmorpholine, the key signals in *H and *3C NMR spectra are

influenced by the morpholine ring's chair conformation and the electronic effects of the benzyl

substituent.[2][3]

Table 1: Predicted *H NMR Data for 3-Benzylmorpholine

Chemical Shift (5,

Coupling Constant

Protons Multiplicity

ppm) (J, Hz)
Aromatic (CeH5) 7.20-7.40 Multiplet
Morpholine H-2ax ~3.90 ddd J=11.0,11.0,3.0
Morpholine H-2eq ~3.75 ddd J=11.0,3.0,3.0
Morpholine H-3 ~3.05 Multiplet

J=135, 4.5 and 13.5,

Benzyl CH2 2.85 (dd), 2.65 (dd) Doublet of Doublets 85

Morpholine H-5ax ~2.80 ddd J=12.0,12.0,3.0
Morpholine H-5eq ~2.60 ddd J=12.0,3.0,30
Morpholine H-6ax ~3.60 ddd J=115,11.5,3.0
Morpholine H-6eq ~3.45 ddd J=115,3.0,3.0
Morpholine NH 1.50-2.50 Broad Singlet

Note: Data are predicted based on typical values for morpholine derivatives and may vary with

solvent and experimental conditions.[2]

Table 2: Predicted *C NMR Data for 3-Benzylmorpholine
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Carbon Chemical Shift (6, ppm)
Aromatic C (quaternary) ~138

Aromatic CH ~129, ~128, ~126
Morpholine C-2 ~72

Morpholine C-6 ~68

Morpholine C-3 ~55

Morpholine C-5 ~47

Benzyl CHz ~40

Note: Data are predicted based on typical values for substituted morpholines and related
structures.[2]

Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups within a molecule by their characteristic vibrational
frequencies.[4] The spectrum of 3-Benzylmorpholine is expected to show absorptions
corresponding to N-H, C-H (aromatic and aliphatic), C-O, and C-N bonds.

Table 3: Key IR Absorption Bands for 3-Benzylmorpholine
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Functional Group Wavenumber (cm~—?) Intensity

N-H Stretch 3300 - 3500 Medium, Broad
Aromatic C-H Stretch 3000 - 3100 Medium

Aliphatic C-H Stretch 2800 - 3000 Medium to Strong
Aromatic C=C Bending 1600, 1495, 1450 Medium to Strong
C-H Bending (CH2) 1440 - 1470 Medium

C-O-C Stretch (Ether) 1080 - 1150 Strong

C-N Stretch 1020 - 1250 Medium

Aromatic C-H Out-of-Plane 690 - 770 Strong

Bending

Note: These are expected absorption ranges and can be influenced by the molecular

environment.[4][5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule

and its fragments, enabling the determination of its molecular weight and elemental

composition.[6][7]

Table 4: Predicted Mass Spectrometry Data for 3-Benzylmorpholine

Adduct/Fragment Calculated m/z

[M+H]* 178.12265

[M+Na]* 200.10459

[M]* 177.11482

[M-H]~ 176.10809

Tropylium ion [C7H7]* 91.05478

[M-C7H7]* 86.06003
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Data sourced from predicted values on PubChem for C11H1sNO.[8] The fragmentation pattern

is expected to show a prominent peak for the tropylium ion (m/z 91) due to the stable benzyl
group.

Experimental Protocols

Detailed methodologies are essential for the reproducible acquisition of high-quality

spectroscopic data.

NMR Spectroscopy Protocol

Sample Preparation: Dissolve 5-10 mg of 3-Benzylmorpholine in approximately 0.6 mL of a
deuterated solvent (e.g., CDCls, DMSO-ds) in a standard 5 mm NMR tube. Ensure the
sample is fully dissolved.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped
with a broadband probe.

'H NMR Acquisition:

o Tune and match the probe for the *H frequency.

o Acquire a standard one-pulse 1H spectrum with a 30° or 90° pulse angle.

o Set a spectral width of approximately 12-16 ppm, centered around 6 ppm.

o Use a relaxation delay of 1-5 seconds and acquire 8-16 scans for good signal-to-noise.

13C NMR Acquisition:

o

Tune and match the probe for the 13C frequency.

[¢]

Acquire a proton-decoupled 13C spectrum using a standard pulse program (e.g., zgpg30).

[e]

Set a spectral width of approximately 200-240 ppm.

[e]

A relaxation delay of 2 seconds and several hundred to thousands of scans are typically
required.
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» Data Processing: Apply Fourier transformation, phase correction, and baseline correction to
the acquired free induction decays (FIDs). Calibrate the chemical shifts to the residual
solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol

e Sample Preparation:
o Neat Liquid: Place a drop of liquid 3-Benzylmorpholine between two NaCl or KBr plates.

o Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCls, CS2) and
place it in a liquid cell.

o Solid (as hydrochloride salt): Prepare a KBr pellet by grinding 1-2 mg of the solid sample
with ~100 mg of dry KBr powder and pressing it into a transparent disk.

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
o Data Acquisition:

o Record a background spectrum of the empty sample compartment (or pure solvent/KBr
pellet).

o Place the sample in the beam path and record the sample spectrum.

o Typically, 16-32 scans are co-added at a resolution of 4 cm~1* over the range of 4000-400
cm~i.

o Data Processing: The instrument software will automatically ratio the sample spectrum
against the background spectrum to produce the final absorbance or transmittance
spectrum.

Mass Spectrometry Protocol

o Sample Preparation: Prepare a dilute solution of 3-Benzylmorpholine (e.g., 1 mg/mL) in a
suitable volatile solvent such as methanol or acetonitrile.
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e Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as
Electrospray lonization (ESI) or Electron lonization (EI).

» Data Acquisition (ESI-MS):

o Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10
pL/min).

o Acquire spectra in both positive and negative ion modes to observe protonated ([M+H]")
and deprotonated ([M-H]~) species, respectively.

o Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow,
and temperature) to maximize the signal of the ion of interest.

o For fragmentation studies (MS/MS), select the precursor ion (e.g., m/z 178.12) and apply
collision-induced dissociation (CID).

o Data Processing: Process the raw data to obtain a mass spectrum showing the relative
abundance of ions as a function of their m/z ratio. High-resolution mass spectrometry
(HRMS) can be used to confirm the elemental composition.

Workflow Visualization

The logical flow from sample preparation to final data analysis is a critical component of
spectroscopic characterization.

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1274753?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

General Workflow for Spectroscopic Analysis of 3-Benzylmorpholine
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Caption: Workflow for the spectroscopic analysis of 3-Benzylmorpholine.

Conclusion

The combined application of NMR, IR, and mass spectrometry provides a comprehensive
characterization of 3-Benzylmorpholine. While the data presented here are largely based on
predictions and established principles for related compounds, they offer a robust framework for
the identification and structural verification of this molecule. The detailed experimental
protocols provide a standardized approach to obtaining high-quality data for this and similar
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morpholine derivatives, which are of significant interest in the field of drug discovery and
development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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